(16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one
Overview
Description
(16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one is a synthetic compound belonging to the class of estrogens It is structurally related to estradiol, a naturally occurring estrogen hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one typically involves the following steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Methoxylation: The hydroxyl group at the 3-position of estrone is methylated using methyl iodide and a base such as potassium carbonate.
Formation of Benzylidene Derivative: The 16-position of the resulting 3-methoxy estrone is then reacted with 4-(propan-2-yl)benzaldehyde in the presence of a base like sodium hydroxide to form the benzylidene derivative.
Isomerization: The final step involves isomerization to obtain the (16E) configuration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: Formation of 3-hydroxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one.
Reduction: Formation of 16-[4-(propan-2-yl)benzyl]estra-1,3,5(10)-trien-17-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one has several scientific research applications:
Chemistry: Used as a model compound for studying estrogen receptor binding and activity.
Biology: Investigated for its effects on cellular processes such as proliferation and differentiation.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of estrogenic compounds for various applications.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it induces conformational changes in the receptor, leading to the activation or repression of specific genes. This results in various physiological effects, such as regulation of reproductive functions, bone density, and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with a similar structure but lacking the benzylidene moiety.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-position.
Diethylstilbestrol: A synthetic nonsteroidal estrogen with a different core structure but similar estrogenic activity.
Uniqueness
(16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one is unique due to its specific structural modifications, which may confer distinct binding affinities and activities at estrogen receptors compared to other estrogens. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(16E)-3-methoxy-13-methyl-16-[(4-propan-2-ylphenyl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O2/c1-18(2)20-7-5-19(6-8-20)15-22-17-27-26-11-9-21-16-23(31-4)10-12-24(21)25(26)13-14-29(27,3)28(22)30/h5-8,10,12,15-16,18,25-27H,9,11,13-14,17H2,1-4H3/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNEJOPIMJYIT-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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